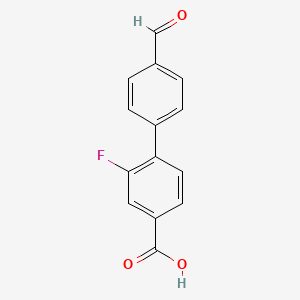

3-Fluoro-4-(4-formylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWIJMSLNUZJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688906 | |

| Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-57-6 | |

| Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 3-Fluoro-4-bromobenzoate

The carboxylic acid group is protected as a methyl ester to prevent interference during coupling. Starting with 3-fluoro-4-bromobenzoic acid, esterification is achieved via Fischer esterification using methanol and sulfuric acid:

Preparation of 4-Formylphenylboronic Acid

The formylphenyl boronic acid partner is synthesized via lithiation-borylation of 4-bromobenzaldehyde. Protection of the aldehyde as an acetal (e.g., ethylene glycol acetal) prevents undesired reactivity during subsequent steps:

Isolation by precipitation in hexane yields the boronic acid in 75–85% purity.

Coupling Reaction and Deprotection

The Suzuki-Miyaura coupling employs tetrakis(triphenylphosphine)palladium(0) (2 mol%) in a degassed dioxane/water (4:1) mixture with sodium carbonate (2 M) at 80°C for 12 hours:

Post-coupling, the acetal is cleaved using hydrochloric acid (1 M) in tetrahydrofuran at 50°C, regenerating the aldehyde:

Final hydrolysis with lithium hydroxide in methanol/water (3:1) affords the target compound:

Overall Yield : 62–68% over four steps.

Alternative Pathways: Ullmann Coupling and Direct Formylation

Ullmann-Type Coupling with Copper Catalysis

Aryl halides can undergo Ullmann coupling under catalytic copper(I) iodide and 1,10-phenanthroline in dimethylformamide at 110°C:

Limitations : Lower yields (45–50%) due to competing homocoupling and sensitivity of the aldehyde group.

Vilsmeier-Haack Formylation

Direct formylation of 3-fluoro-4-phenylbenzoic acid using the Vilsmeier reagent (POCl₃/DMF) is theoretically feasible but impractical due to poor regioselectivity and over-oxidation risks.

Critical Analysis of Methodologies

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| Suzuki-Miyaura coupling | 62–68% | High regioselectivity; scalable | Requires boronic acid synthesis |

| Ullmann coupling | 45–50% | No pre-functionalized boronic acid needed | Low yield; side reactions |

| Direct formylation | <30% | Single-step approach | Poor selectivity; functional group intolerance |

Optimization Insights :

-

Catalyst Screening : Palladium catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered substrates.

-

Solvent Systems : Mixed polar solvents (e.g., DME/H₂O) enhance boronic acid solubility and reaction rates.

-

Protection Strategies : Acetal protection of the aldehyde is critical to prevent oxidation or side reactions during coupling.

Scalability and Industrial Considerations

The Suzuki-Miyaura route is preferred for large-scale synthesis due to its reproducibility and compatibility with continuous flow systems. Key parameters for pilot-scale production include:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: 3-Fluoro-4-(4-carboxyphenyl)benzoic acid.

Reduction: 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(4-formylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and formyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Fluorinated Benzoic Acids with Aryl Substituents

Key Insights :

- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 3-Fluoro-4-(trifluoromethyl)benzoic acid increases acidity (pKa ~1.5) compared to the formylphenyl derivative, enhancing its chelation ability with metals like dysprosium .

- Reactivity : The formyl group in the target compound enables Schiff base formation, a critical step in synthesizing antimicrobial agents (e.g., pyrazole derivatives in ) .

- Lipophilicity : Long-chain substituents (e.g., hexadecyloxy in 3-Fluoro-4-(hexadecyloxy)benzoic acid) improve surfactant properties, unlike the hydrophilic formyl group .

Fluorinated Benzoic Acids with Heterocyclic Substituents

Key Insights :

Fluorinated Benzoic Acid Esters

Key Insights :

- Ester derivatives are pivotal in liquid crystal research, where flexible chains (e.g., undec-10-en-1-yloxy) induce mesophase behavior .

Biological Activity

3-Fluoro-4-(4-formylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a formyl group attached to a benzoic acid backbone. Its chemical formula is , and it exhibits unique reactivity patterns due to its functional groups.

| Property | Details |

|---|---|

| Molecular Formula | C8H5FO3 |

| Molecular Weight | 182.12 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors. The presence of the formyl and carboxylic acid groups allows for potential hydrogen bonding and electrostatic interactions with biomolecules, which may lead to inhibition or modulation of enzyme activity.

Target Enzymes

- Acetylcholinesterase (AChE) : Inhibits neurotransmitter breakdown, potentially enhancing cholinergic signaling.

- Butyrylcholinesterase (BChE) : Similar to AChE but with broader substrate specificity.

Biochemical Pathways

Research indicates that this compound participates in several biochemical pathways, including:

- Signal Transduction : Modulating pathways involved in cell signaling.

- Enzyme Catalysis : Acting as an inhibitor for key enzymes involved in metabolic processes.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of gram-negative bacteria such as Escherichia coli and Salmonella enterica.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μg/mL |

| Salmonella enterica | 10 μg/mL |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in Molecules, derivatives of this compound were tested against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The compound exhibited moderate activity with MIC values ranging from 3.125 μg/mL to 15 μg/mL against these pathogens .

- Enzyme Inhibition Studies : Another study explored the compound's effect on AChE and BChE, demonstrating that it effectively inhibited these enzymes, which could have implications for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. It is metabolized through various pathways, leading to several derivatives that may exhibit altered biological activities.

Applications in Medicine

The potential therapeutic applications of this compound include:

- Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Neuroprotective Agents : As an AChE inhibitor, it may offer benefits in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.